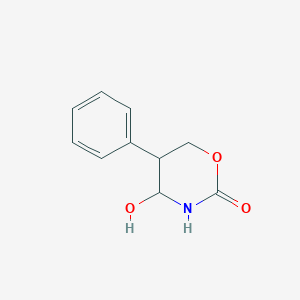
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one is a member of benzenes.
4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one, also known as 4-OH-5-PH-O or CCMF CPD, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one can be converted into 5-phenyl-1, 3-oxazinane-2, 4-dione; which is catalyzed by the enzyme alcohol dehydrogenase 1A. In humans, 4-hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one is involved in the felbamate metabolism pathway.
Aplicaciones Científicas De Investigación
Organic Sulfites Synthesis
A study by Tabei, Kawashima, and Kato (1980) demonstrated the synthesis of bis(3-oxo-2-phenyltetrahydro-2H-1,2-oxazine-5-yl) sulfite derivatives from 5-hydroxy-2-phenyltetrahydro-2H-1,2-oxazin-3-one derivatives. This synthesis process highlights the potential of 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one derivatives in organic chemistry, particularly in creating sulfite compounds with varied isomers (Tabei, Kawashima, & Kato, 1980).
Carboxyketenes Formation
George et al. (2007) explored the formation of carboxy(phenyl)ketene as a major product from the thermal fragmentation of 4-hydroxy-1,3-oxazin-6-one. This study indicates the importance of 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one in the generation of carboxyketenes, which are valuable in various chemical synthesis processes (George et al., 2007).
Acid Properties and Biological Activity
Lalaev et al. (2006) examined the acid properties of 4-Hydroxy-6H-1,3oxazin-6-ones, revealing their characteristics as weak OH acids. This study contributes to understanding the interaction of such compounds in biological media, which is crucial for their potential application in medicinal chemistry (Lalaev et al., 2006).
Novel Enantiomerically Pure Compounds
González-Rosende et al. (2004) reported the synthesis of enantiomerically pure aminodiols from chiral 4-hydroxymethyl-5-iodo-1,3-oxazin-2-ones. This research underscores the potential of 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one in synthesizing chiral compounds, which have significant applications in the development of pharmaceuticals (González-Rosende et al., 2004).
Spatial Structure Analysis
Cherkaev et al. (1993) investigated the spatial structure of some 6-alkyl-6-phenyl-tetrahydro-1,3-oxazines, demonstrating the compound's conformational properties. Understanding these structures is vital for designing drugs and other chemical compounds (Cherkaev et al., 1993).
Antimicrobial Activity
Chernov et al. (2017) synthesized new 4-hydroxy-6H-oxazin-6-ones with nitrofuran and thiophene derivatives, exhibiting bactericidal activity. This application is significant in the field of antimicrobial drug development (Chernov et al., 2017).
Propiedades
Número CAS |
183961-08-2 |
|---|---|
Nombre del producto |
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
4-hydroxy-5-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C10H11NO3/c12-9-8(6-14-10(13)11-9)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,11,13) |
Clave InChI |
XZZMJRBYVRSAOS-UHFFFAOYSA-N |
SMILES |
C1C(C(NC(=O)O1)O)C2=CC=CC=C2 |
SMILES canónico |
C1C(C(NC(=O)O1)O)C2=CC=CC=C2 |
Sinónimos |
4-hydroxy-5-phenyl-1,3-oxazaperhydroin-2-one 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one 4-OH-5-Ph-O CCMF cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259746.png)
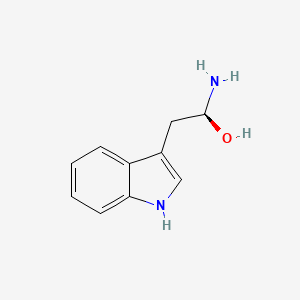
![(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol](/img/structure/B1259751.png)
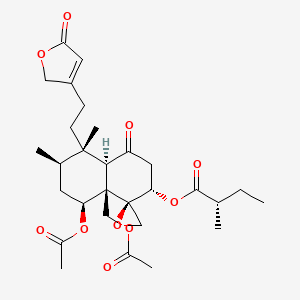
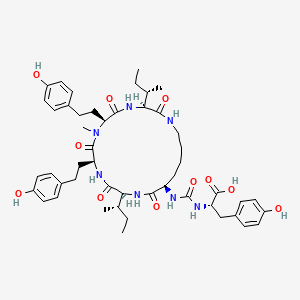
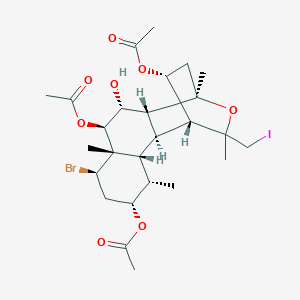
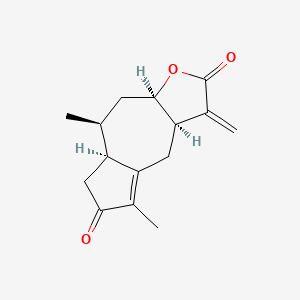
![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)


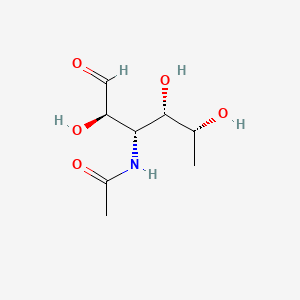
![(9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259767.png)
![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)